molecular formula C17H12O B181615 1-Benzoylnaphthalene CAS No. 642-29-5

1-Benzoylnaphthalene

Cat. No. B181615
CAS RN: 642-29-5
M. Wt: 232.28 g/mol
InChI Key: CXAYOCVHDCXPAI-UHFFFAOYSA-N
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Description

1-Benzoylnaphthalene, also known as naphthalen-1-yl (phenyl)methanone, is a chemical compound with the molecular formula C17H12O . It has a molecular weight of 232.28 g/mol .


Molecular Structure Analysis

The molecular structure of 1-Benzoylnaphthalene consists of a naphthalene ring attached to a phenyl group via a carbonyl group . The InChI string representation of its structure is InChI=1S/C17H12O/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H .

Scientific Research Applications

1. Friedel–Crafts Acyl Rearrangements and the Scholl Reaction

  • Summary of Application: 1-Benzoylnaphthalene (1BzNA) is used in the study of reversible Friedel–Crafts acyl rearrangements and the Scholl reaction . These reactions are fundamental in the field of organic chemistry.
  • Methods of Application: 1BzNA is synthesized by classical Friedel–Crafts acylations of naphthalene with benzoyl chloride . The rearrangement of 1BzNA to 2-benzoylnaphthalene (2BzNA) is studied as a function of temperature and time .
  • Results: 1BzNA rearranged to 2BzNA via deacylation to naphthalene at 140 °C over 10 hours . It also underwent a regioselective intramolecular cyclodehydrogenation at high temperatures to the Scholl reaction product 7 H -benz [ de ]anthracen-7-one .

2. Natural Polyketides

  • Summary of Application: Naphthalenes, including 1-Benzoylnaphthalene, are a class of natural polyketides that have been found to display a wide range of biological activities .
  • Methods of Application: Naphthalene is produced by distillation and fractionation of petroleum or coal tar . Several naphthalene-containing drugs are available, such as nafacillin, naftifine, tolnaftate, terbinafine, etc .
  • Results: Naphthalenes have been reported to have antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal properties .

3. Protiodeacylation

  • Summary of Application: 1-Benzoylnaphthalene is used in the study of protiodeacylation . This reaction is important in the field of physical chemistry.
  • Methods of Application: The kinetics of protiodebenzoylation in 89.8% (w/w) sulphuric acid have been measured for 1-benzoylnaphthalene and some of its methyl and dimethyl derivatives .
  • Results: The study provides valuable insights into the kinetics of protiodebenzoylation .

4. Gas Phase Ion Energetics

  • Summary of Application: 1-Benzoylnaphthalene is used in the study of gas phase ion energetics . This is crucial in understanding the behavior of ions in the gas phase.
  • Methods of Application: The ionization energy of 1-Benzoylnaphthalene is determined using photoelectron spectroscopy .
  • Results: The ionization energy of 1-Benzoylnaphthalene was found to be 8.03 eV .

5. Protiodeacylation

  • Summary of Application: 1-Benzoylnaphthalene is used in the study of protiodeacylation . This reaction is important in the field of physical chemistry.
  • Methods of Application: The kinetics of protiodebenzoylation in 89.8% (w/w) sulphuric acid have been measured for 1-benzoylnaphthalene and some of its methyl and dimethyl derivatives .
  • Results: The study provides valuable insights into the kinetics of protiodebenzoylation .

6. Gas Phase Ion Energetics

  • Summary of Application: 1-Benzoylnaphthalene is used in the study of gas phase ion energetics . This is crucial in understanding the behavior of ions in the gas phase.
  • Methods of Application: The ionization energy of 1-Benzoylnaphthalene is determined using photoelectron spectroscopy .
  • Results: The ionization energy of 1-Benzoylnaphthalene was found to be 8.03 eV .

properties

IUPAC Name

naphthalen-1-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAYOCVHDCXPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80214401
Record name Naphthyl phenyl ketone
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Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Benzoylnaphthalene

CAS RN

642-29-5
Record name 1-Benzoylnaphthalene
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Record name Naphthyl phenyl ketone
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Record name Naphthyl phenyl ketone
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Record name Benzoylnaphthalene
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Record name NAPHTHYL PHENYL KETONE
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Synthesis routes and methods I

Procedure details

To 10.3 g (65 mMol) of bromobenzene in 50 mL of diethyl ether, magnesium turnings were added. The reaction was initiated by adding a few crystals of iodine to about 5 mL of the bromobenzene solution, and warming gently. The remainder of the bromobenzene was then added at such a rate as to maintain a mild reflux. When the reaction had abated, 1-naphthonitrile was added slowly in 50 mL of diethyl ether. The mixture was allowed to stir at room temperature overnight. Water was added, and the mixture acidified to pH 1 with concentrated hydrochloric acid. Methylene chloride was added and the mixture was heated under reflux overnight. The layers were separated, and the organic layer was washed with brine and dried over magnesium sulfate. The subtitled product was crystallized from methylene chloride/hexane, then further purified by medium pressure column chromatography on silica gel, eluting with ethyl acetate:hexane/5:95. The desired product was obtained as a white crystalline solid (4.38 g; 29% yield).
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Yield
29%

Synthesis routes and methods II

Procedure details

It has been known to produce benzanthrone by the following processes. (1) Anthraquinone is dissolved into sulfuric acid and a mixture of metallic powder and glycerin is added to the solution to reduce anthraquinone and simultaneously, the reaction product is further reacted with the compound resulted by dehydration of glycerin in an addition-reaction (B10S 987 and F1AT 1313). (2) Benzanthrone is produced by reacting an anthrahydroquinone ester such as acetate and sulfate which is obtained by reducing and esterifying anthraquinone, with acrolein in the presence of a dehydration catalyst such as sulfuric acid and piperidine in a solvent of acetic acid. (DRP 720,467). (3) Benzanthrone is produced by condensing α-benzoylnaphthalene at higher than 150° C. in the presence of aluminum chloride catalyst or at 120° C. in the presence of iron chloride catalyst. (DRP 239,761).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
R Sakamoto, K Sasagawa, D Hijikata… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C31H20O5, the phenyl rings of the benzoyloxy and benzoyl groups are twisted away from the naphthalene ring system by 64.27 (6), 73.62 (5) and 80.41 (6). In the …
Number of citations: 1 scripts.iucr.org
WG Herkstroeter - Chemical Physics Letters, 1973 - Elsevier
Two distinct phosphorescence spectra were observed in 1-benzoyl-8-benzylnaphthalene in rigid glass solvents at low temperature that depend upon the viscocity of the host medium. …
Number of citations: 7 www.sciencedirect.com
S Mohri, S Ohisa, K Noguchi, N Yonezawa… - … Section E: Structure …, 2014 - scripts.iucr.org
… has a non-coplanarly accumulated aromatic-rings structure, as found in the nitro group-free 1,8-dibenzoylnaphthalene homologues and the nitro-group-bearing 1-benzoylnaphthalene …
Number of citations: 1 scripts.iucr.org
D Bhattacharya, S Sharma, AP Singh - Applied Catalysis A: General, 1997 - Elsevier
… Conventional homogeneous catalyst, A1C13, does not possess shape selectivity and favors the formation of 1-benzoylnaphthalene in high yields. At identical reaction conditions, the …
Number of citations: 39 www.sciencedirect.com
R Sakamoto, D Hijikata, K Isozaki… - … Section E: Structure …, 2013 - scripts.iucr.org
… part of our ongoing studies on the molecular structures of these kinds of homologous molecules, the X-ray crystal structure of the title compound composed of two 1-benzoylnaphthalene …
Number of citations: 10 scripts.iucr.org
FA Mason - Journal of the Chemical Society, Transactions, 1924 - pubs.rsc.org
… view of the close analogy between the behaviour of phtha'lic anhydride, and 1: 8-na, phthalic anhydride (I), it seemed to be of interest to attempt the preparation of 1-benzoylnaphthalene…
Number of citations: 1 pubs.rsc.org
A Okamoto, S Watanabe, K Nakaema… - Crystal Structure Theory …, 2012 - scirp.org
The crystal structure and the dynamic feature of molecular structure in solution for 1,8-dibenzoyl-2,7-dimethoxynaph-thalene are revealed by X-ray crystallographic analysis and VT-…
Number of citations: 10 www.scirp.org
PH Gore, BS Moonga, EL Short - Journal of the Chemical Society …, 1988 - pubs.rsc.org
The kinetics of protiodebenzoylation in 89.8%(w/w) sulphuric acid have been measured for 1-benzoylnaphthalene and some of its methyl and dimethyl derivatives. Relative rate …
Number of citations: 5 pubs.rsc.org
WI Awad, FG Baddar, MIB Selim - Journal of the Chemical Society …, 1962 - pubs.rsc.org
… The fact that 1-benzoylnaphthalene gives on condensation with diethyl succinate cis(Ph/CO,Et)-itaconic acid (I), whereas 6-benzoyltetralin gives a mixture of @-ethyl a-hydrogen cis- …
Number of citations: 0 pubs.rsc.org
CL Cheng, RJW Le Fevre, GLD Ritchie… - Journal of the …, 1971 - pubs.rsc.org
… Dipole moments and molar Kerr constants (~10") at 25 "C are reported for 1 -benzoylnaphthalene (3.01 D, -1 83) and 2-benzoylnaphthalene (3-1 4 D, +317) as solutes in carbon …
Number of citations: 3 pubs.rsc.org

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